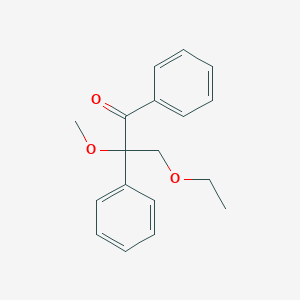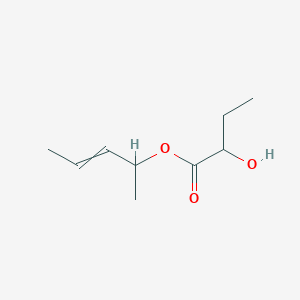
Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy-: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with three methoxy groups, one hydroxyl group, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- involves the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide.
Industrial Production: Industrially, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products:
Oxidation: Formation of 5-hydroxy-2,3,4-trimethoxybenzoic acid.
Reduction: Formation of 5-hydroxy-2,3,4-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various pharmaceutical compounds, including trimethoprim and other drugs .
Biology:
- Studied for its effects on tubulin-dependent GTP hydrolysis, which is important in cell division and cancer research .
Medicine:
- Potential applications in the development of new drugs, particularly those targeting specific biochemical pathways.
Industry:
- Utilized in the production of fine chemicals and as a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism by which Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- exerts its effects involves interactions with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxybenzaldehyde: Similar structure but lacks the hydroxyl group at the 5-position.
2,4,5-Trimethoxybenzaldehyde: Similar structure but with different positions of the methoxy groups.
Uniqueness:
- The presence of the hydroxyl group at the 5-position in Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- provides unique chemical properties and reactivity compared to its analogs. This hydroxyl group can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
127581-57-1 |
|---|---|
Molekularformel |
C10H12O5 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
5-hydroxy-2,3,4-trimethoxybenzaldehyde |
InChI |
InChI=1S/C10H12O5/c1-13-8-6(5-11)4-7(12)9(14-2)10(8)15-3/h4-5,12H,1-3H3 |
InChI-Schlüssel |
FWTYAWUCXWHCPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1C=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)

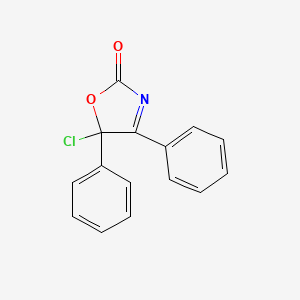



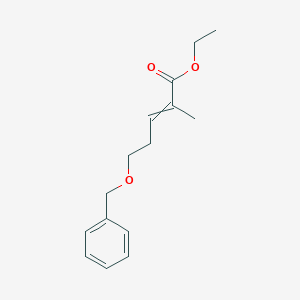
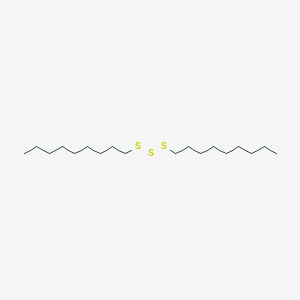
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)

